molecular formula C25H27N7O4 B5797908 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate

4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate

Cat. No. B5797908
M. Wt: 489.5 g/mol
InChI Key: GAYXWYJSKSMVDX-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTCB and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of DMTCB is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. DMTCB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of various bacteria and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects:
DMTCB has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DMTCB has also been found to inhibit the growth of various bacteria and fungi by disrupting their metabolic processes. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

DMTCB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a safe compound for research purposes. However, DMTCB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, DMTCB has limited stability in solution, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on DMTCB. One potential direction is to further investigate its antimicrobial and antifungal properties. DMTCB has been found to be effective against various bacteria and fungi, and further research could lead to the development of new antimicrobial and antifungal agents. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. DMTCB has been found to be effective in detecting certain metal ions, and further research could lead to the development of new fluorescent probes. Finally, further research could be conducted to investigate the potential use of DMTCB in the development of new materials such as polymers and nanoparticles. DMTCB has been found to have unique properties that could be utilized in the development of new materials with specific properties and applications.

Synthesis Methods

DMTCB is synthesized using a specific method that involves the reaction of 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenylhydrazine with benzoyl chloride. The reaction occurs in the presence of a base such as triethylamine and is carried out in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DMTCB.

Scientific Research Applications

DMTCB has been extensively researched for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. DMTCB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, DMTCB has been investigated for its potential use in the development of new materials such as polymers and nanoparticles.

properties

IUPAC Name

[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c33-22(20-4-2-1-3-5-20)36-21-8-6-19(7-9-21)18-26-30-23-27-24(31-10-14-34-15-11-31)29-25(28-23)32-12-16-35-17-13-32/h1-9,18H,10-17H2,(H,27,28,29,30)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXWYJSKSMVDX-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate

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